(5-methylisoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
5-Methylisoxazole is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . It’s used in the synthesis of various biologically active compounds . 2-Oxo-2H-chromene, also known as chromenone, is a type of organic compound with a fused ring structure .
Synthesis Analysis
The synthesis of 5-methylisoxazole derivatives often involves reactions with various electrophiles . For chromenone derivatives, one common method of synthesis is the Pechmann condensation .Molecular Structure Analysis
Isoxazole rings are planar and aromatic. The presence of the methyl group at the 5-position of isoxazole can influence its reactivity . Chromenones have a fused ring structure with a carbonyl group at the 2-position .Chemical Reactions Analysis
The reactivity of 5-methylisoxazole and chromenone derivatives can vary greatly depending on the other substituents present in the molecule. Isoxazole rings can undergo various reactions such as nucleophilic substitution and addition . Chromenones can participate in a variety of reactions due to the presence of the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact structure. In general, isoxazole and chromenone derivatives are stable under normal conditions .Scientific Research Applications
Synthesis of Novel Compounds
Research has been dedicated to the synthesis of novel 2H-chromene-3-carboxylate isoxazole/isoxazoline derivatives through 1,3-dipolar cycloaddition reactions. These compounds are characterized by their IR, 1H and 13C NMR, and ESI-MS data, indicating a focus on developing new molecules with potential applications in various fields, including pharmaceuticals and material sciences (Srinivas & Krupadanam, 2017).
Antioxidant and Antimicrobial Activities
A series of novel derivatives has been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies demonstrate that specific derivatives exhibit good antioxidant activity compared to standard drugs and show significant inhibition against various bacterial strains. This research suggests the potential of these compounds in developing new treatments for infections and diseases associated with oxidative stress (Battula et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9-6-11(16-21-9)8-19-14(17)12-7-10-4-2-3-5-13(10)20-15(12)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNYTCSYQETDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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